Cyclopentadecanone Oxime

説明

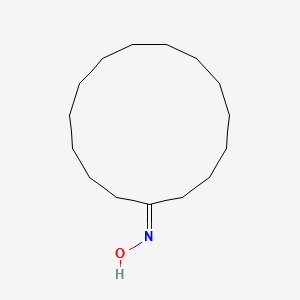

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-cyclopentadecylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c17-16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h17H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMLVMHHSQXPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC(=NO)CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338916 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34341-05-4 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Oximation Procedures for Cyclopentadecanone (B167302) Oxime Formation

Synthesis from Cyclopentadecanone with Hydroxylamine (B1172632) Hydrochloride

The most conventional and widely employed method for the preparation of cyclopentadecanone oxime involves the direct reaction of cyclopentadecanone with hydroxylamine hydrochloride. smolecule.com This nucleophilic addition-elimination reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, thereby freeing the hydroxylamine to act as a nucleophile.

The reaction mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of cyclopentadecanone, leading to the formation of a tetrahedral intermediate known as a carbinolamine. smolecule.com This is often the rate-determining step. Subsequent proton transfer and elimination of a water molecule yield the final oxime product. smolecule.com

Commonly used bases for this transformation include sodium acetate, which provides a buffered reaction medium. The reaction is typically conducted in a protic solvent such as ethanol (B145695) to facilitate the dissolution of the reactants. orgsyn.org

A general laboratory procedure involves dissolving cyclopentadecanone in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate. The mixture is then heated to reflux for a specific duration to ensure the completion of the reaction. Upon cooling, the crystalline this compound product often precipitates out of the solution and can be isolated through filtration.

Alternative Synthetic Routes from Alcohols or Amines via Oxidation

Beyond the direct oximation of the ketone, alternative synthetic strategies have been explored, starting from the corresponding alcohol or amine. The oxidation of cyclopentadecanol (B1583702) to cyclopentadecanone, which is then converted to the oxime, represents a two-step approach. The oxidation of cyclopentadecanol can be achieved using various oxidizing agents. researchgate.net Subsequently, the resulting cyclopentadecanone is subjected to the oximation conditions described previously.

A more direct alternative route involves the oxidation of the corresponding primary amine, cyclopentadecylamine. While the oxidation of amines to oximes is a known transformation in organic chemistry, specific documented procedures for the direct conversion of cyclopentadecylamine to this compound are less common in readily available literature. This method, in theory, would involve an oxidizing agent capable of selectively oxidizing the amino group to the hydroxylamino group, which would exist in equilibrium with the oxime tautomer.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound has been the focus of various optimization studies. These efforts have explored different catalytic systems, solvent conditions, and reaction parameters.

Catalysis plays a crucial role in enhancing the efficiency of the oximation reaction. Acid catalysts can protonate the carbonyl oxygen, increasing its electrophilicity, while base catalysts can deprotonate hydroxylamine, enhancing its nucleophilicity. smolecule.com The use of titanium silicate-1 (TS-1) as a catalyst in the ammoximation of cyclic ketones has shown high conversion rates and selectivity.

Solvent selection also significantly impacts the reaction outcome. Aqueous-organic biphasic systems, using solvents like toluene, have been employed to facilitate product separation. smolecule.com In recent years, green chemistry principles have driven the development of solvent-free methodologies. One such approach is grindstone chemistry, where cyclopentadecanone and hydroxylamine hydrochloride are ground together, often with a catalyst like bismuth oxide (Bi₂O₃), to produce the oxime in high yields under mild conditions and with short reaction times. smolecule.com

The optimization of reaction parameters such as temperature and time is also critical. Oximation reactions are typically conducted at temperatures ranging from 60 to 120 °C, with reaction times varying from a few minutes to several hours, depending on the specific method and scale. smolecule.comorgsyn.org

| Parameter | Condition | Effect on Yield/Efficiency | Reference |

| Catalyst | Titanium Silicate-1 (TS-1) | High conversion and selectivity in ammoximation. | |

| Bismuth Oxide (Bi₂O₃) | Effective in solvent-free grinding methods. | smolecule.com | |

| Solvent | Ethanol | Common protic solvent for dissolution of reactants. | orgsyn.org |

| Toluene (biphasic system) | Facilitates phase separation and product isolation. | smolecule.com | |

| Solvent-free (Grinding) | Reduces waste, simplifies purification, enhances safety. | smolecule.comasianpubs.org | |

| Base | Sodium Acetate | Neutralizes HCl and buffers the reaction. | smolecule.com |

| Pyridine (B92270) | Can act as both base and solvent. | google.com | |

| Temperature | 60-120 °C | Influences reaction rate; higher temperatures can reduce reaction time. | smolecule.comorgsyn.org |

Derivatization Strategies and Functional Group Transformations

The oxime functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a broad spectrum of derivatives with diverse structural features.

Synthesis of Oxime Ethers and Their Structural Diversification

The hydroxyl group of the oxime can be readily alkylated or arylated to form oxime ethers. This transformation is typically achieved by treating the this compound with an appropriate alkyl or aryl halide in the presence of a base. The base, such as sodium hydride, deprotonates the oxime's hydroxyl group to form a more nucleophilic oximate anion, which then displaces the halide from the electrophilic carbon of the alkylating agent in a Williamson ether synthesis-type reaction.

The structural diversity of the resulting oxime ethers can be easily achieved by varying the nature of the alkylating agent. A wide array of alkyl halides, including simple alkyl iodides and bromides, as well as more complex functionalized halides, can be employed to introduce different substituents at the oxygen atom of the oxime. This allows for the fine-tuning of the steric and electronic properties of the final molecule.

For example, the reaction of this compound with methyl iodide in the presence of a base would yield cyclopentadecanone O-methyl oxime. The general reaction scheme for the synthesis of oxime ethers is as follows:

R-X + Cyclopentadecanone-N-OH → Cyclopentadecanone-N-O-R + HX (where R is an alkyl or aryl group and X is a halide)

Preparation of Other this compound Derivatives

Beyond etherification, the oxime group can participate in other reactions to yield a variety of derivatives. One notable class of derivatives is the oxime carboxylic acid esters. These compounds can be prepared through the esterification of the oxime's hydroxyl group with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride.

The esterification is often carried out in the presence of a coupling agent, like dicyclohexylcarbodiimide (B1669883) (DCC), or a base to facilitate the reaction. For instance, reacting this compound with an acyl chloride in the presence of a non-nucleophilic base like pyridine would yield the corresponding oxime ester.

These derivatization strategies significantly expand the chemical space accessible from this compound, providing a platform for the development of new molecules with tailored properties.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to address environmental concerns associated with traditional methods, which often utilize organic solvents, produce significant waste, and have high energy requirements. smolecule.com Green approaches focus on developing more sustainable synthetic routes. smolecule.com

A significant advancement in the green synthesis of this compound is the use of solvent-free methodologies. smolecule.com These methods reduce waste, simplify purification processes, and improve reaction safety by eliminating organic solvents. smolecule.com One such technique is grindstone chemistry, where Cyclopentadecanone and hydroxylamine hydrochloride are ground together with a catalyst. smolecule.com This solvent-free approach, particularly with a bismuth oxide (Bi₂O₃) catalyst, has demonstrated excellent yields of the corresponding oxime under mild conditions, with reaction times often under an hour. smolecule.com Bismuth compounds are favored as environmentally friendly catalysts due to their low toxicity and stability. smolecule.com

Continuous flow processes using microreactor technology also represent a green chemistry approach to this compound synthesis. smolecule.com Microreactors offer precise control over reaction parameters, leading to improved yields and reduced waste generation. smolecule.com

Catalytic systems are central to green synthesis. The ammoximation of cyclic ketones using a TS-1 catalyst has shown high conversion rates (over 90%) and selectivity (greater than 99%). smolecule.com Reaction conditions are typically optimized at temperatures between 60°C and 80°C for 1.5 to 6 hours. smolecule.com

Furthermore, the exploration of alternative hydroxylamine sources is underway to lessen the environmental impact. smolecule.com Electrochemical methods that generate hydroxylamine in situ from precursors like nitrate (B79036) or nitrite (B80452) are a promising green alternative, as they avoid the direct handling of hydroxylamine and reduce waste. smolecule.com An electrocatalytic oxygen reduction reaction (ORR)-coupled ammoximation strategy has been developed for efficient oxime production using oxygen, ammonium (B1175870) bicarbonate, and renewable electricity. smolecule.com

Interactive Data Table: Comparison of Green Synthesis Methods for this compound

| Method | Catalyst | Conditions | Advantages |

| Grindstone Chemistry | Bismuth Oxide (Bi₂O₃) | Solvent-free, room temperature | Reduces waste, simplifies purification, enhances safety. smolecule.com |

| Continuous Flow Process | - | Microreactor | Precise control, improved yields, reduced waste. smolecule.com |

| Catalytic Ammoximation | TS-1 Catalyst | 60-80°C, 1.5-6 hours | High conversion (>90%) and selectivity (>99%). smolecule.com |

| Electrochemical Synthesis | - | In situ generation of hydroxylamine | Eliminates direct handling of hydroxylamine, reduces waste. smolecule.com |

Chemical Reactivity and Mechanistic Investigations

Beckmann Rearrangement of Cyclopentadecanone (B167302) Oxime

The Beckmann rearrangement is a cornerstone reaction in organic chemistry, facilitating the conversion of oximes into amides. wikipedia.orgorganicreactions.org In the case of cyclic oximes like cyclopentadecanone oxime, this rearrangement yields lactams, which are cyclic amides. wikipedia.org

Conversion to Macrocyclic Lactams (e.g., Caprolactam Precursors)

The primary application of the Beckmann rearrangement of this compound is the synthesis of the corresponding 16-membered macrocyclic lactam, azacyclohexadecan-2-one. This transformation is of industrial importance as macrocyclic lactams are precursors to polymers like Nylon. For instance, the rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam is a key step in the production of Nylon 6. wikipedia.orglibretexts.org Similarly, this compound's rearrangement provides access to larger, more complex polyamide structures.

The general transformation can be represented as follows:

This compound → Azacyclohexadecan-2-oneThis reaction expands the ring size from a 15-membered carbocyclic ring to a 16-membered heterocyclic ring containing a nitrogen atom.

Acid-Catalyzed Rearrangement Mechanisms

Traditionally, the Beckmann rearrangement is catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted 1,2-intramolecular migration of the alkyl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. organic-chemistry.orgaudreyli.comnih.gov Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. masterorganicchemistry.com

The acid-catalyzed mechanism can be summarized in the following steps:

Protonation of the hydroxyl group: The acid catalyst protonates the oxygen atom of the oxime.

Rearrangement and departure of the leaving group: The group anti to the hydroxyl group migrates to the nitrogen atom, displacing the water molecule. This step is typically the rate-determining step.

Formation of a nitrilium ion: A positively charged, linear nitrilium ion is formed as an intermediate.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the nitrilium ion.

Deprotonation and tautomerization: Loss of a proton and subsequent tautomerization leads to the final lactam product.

The requirement for strong acids and often high temperatures can lead to byproducts and may not be suitable for sensitive substrates. audreyli.com

Photochemical Beckmann Rearrangement Pathways

An alternative to the acid-catalyzed method is the photochemical Beckmann rearrangement. organicreactions.org This reaction is typically carried out by irradiating the oxime in a suitable solvent, such as methanol (B129727). cdnsciencepub.com The photochemical pathway is believed to proceed through an oxaziridine (B8769555) intermediate. cdnsciencepub.com Unlike the acid-catalyzed reaction, the photochemical rearrangement of some unsymmetrically substituted oximes can lead to a mixture of isomeric lactams. cdnsciencepub.com

For large ring ketoximes like this compound, photolysis has been shown to produce the corresponding lactam in good yield. cdnsciencepub.com This suggests that even for large, flexible rings, the intramolecular rearrangement can occur efficiently without significant competing fragmentation reactions. cdnsciencepub.com

| Ring Size | Oxime | % Yield of Lactam |

| 15 | This compound | 42 |

| 12 | Cyclododecanone oxime | 16 |

| 11 | Cycloundecanone oxime | 11 |

| 10 | Cyclodecanone oxime | 8 |

| 8 | Cyclooctanone oxime | 6 |

| 7 | Cycloheptanone oxime | 16 |

| 6 | Cyclohexanone oxime | 29 |

| 5 | Cyclopentanone (B42830) oxime | 55 |

| 4 | Cyclobutanone (B123998) oxime | 65 |

Table 1: Effect of Ring Size on the Photochemical Beckmann Rearrangement Yield. This table is adapted from a study on the photolysis of various cycloalkanone oximes in methanol, showing the yield of the corresponding lactam. cdnsciencepub.com

Development of Mild Reaction Conditions for Rearrangement

The harsh conditions of the traditional Beckmann rearrangement have prompted the development of milder and more selective methods.

A significant advancement in conducting the Beckmann rearrangement under mild conditions involves the use of 2,4,6-trichloro audreyli.comcdnsciencepub.comorganic-chemistry.orgtriazine (TCT, also known as cyanuric chloride) in N,N-dimethylformamide (DMF). audreyli.comorganic-chemistry.orgnih.gov This method allows for the conversion of ketoximes to amides at room temperature, often in excellent yields. audreyli.comorganic-chemistry.org The procedure is particularly valuable for substrates that are sensitive to strong acids and high temperatures. audreyli.comorganic-chemistry.org

The reaction is typically performed by first forming a complex between TCT and DMF, to which the oxime is then added. audreyli.comorganic-chemistry.org The reaction times can vary depending on the substrate, with some reactions completing in a few hours while others may require up to 24 hours. audreyli.com

| Entry | Substrate (Oxime) | Time (h) | Yield (%) |

| 1 | Acetophenone oxime | 4 | 98 |

| 2 | Cyclohexanone oxime | 4 | 99 |

| 3 | This compound | 24 | 95 |

| 4 | 2-Ethylcyclohexanone oxime | 8 | 96 |

Table 2: Beckmann Rearrangement of Various Ketoximes using TCT in DMF. This table presents data from a study demonstrating the effectiveness of the TCT/DMF system for the Beckmann rearrangement of different ketoximes. audreyli.com

The mechanism of the TCT/DMF-mediated Beckmann rearrangement is proposed to involve the formation of a Vilsmeier-Haack-type complex. audreyli.comorganic-chemistry.org The Vilsmeier-Haack reagent is typically formed from a substituted amide (like DMF) and an acid chloride (like phosphorus oxychloride or, in this case, TCT). wikipedia.org

The proposed mechanism proceeds as follows:

Formation of the Vilsmeier-Haack reagent: TCT reacts with DMF to form a reactive electrophilic species.

Activation of the oxime: The hydroxyl group of the oxime attacks the Vilsmeier-Haack reagent, forming a cationic intermediate. audreyli.com

Rearrangement: This is followed by the rearrangement of the group anti to the oxygen, leading to a nitrilium ion. audreyli.com

Hydrolysis: The nitrilium ion is then hydrolyzed during the aqueous workup to yield the final amide or lactam product. audreyli.com

This pathway avoids the need for strong protic acids and provides a milder alternative for the Beckmann rearrangement. organic-chemistry.org

Nitrilium Ion Formation and Subsequent Transformations

The formation of a nitrilium ion is a key intermediate step in several reactions involving this compound, most notably the Beckmann rearrangement. solubilityofthings.comwikipedia.orgchemistrysteps.com This rearrangement transforms the oxime into a lactam (a cyclic amide). The process is initiated by treating the oxime with an acid, which protonates the hydroxyl group of the oxime, turning it into a good leaving group (water). masterorganicchemistry.com

The departure of the water molecule is accompanied by a concurrent migration of the alkyl group that is positioned anti-periplanar to the leaving group. This migration to the electron-deficient nitrogen atom results in the formation of a transient, high-energy nitrilium ion intermediate. solubilityofthings.comchemistrysteps.com This intermediate is characterized by a positively charged nitrogen atom. vu.nl

The newly formed nitrilium ion is highly electrophilic and readily reacts with nucleophiles present in the reaction medium. vu.nl In the context of the Beckmann rearrangement, a water molecule attacks the nitrilium ion. masterorganicchemistry.com This is followed by deprotonation and tautomerization to yield the final, more stable lactam product. byjus.com The formation of the nitrilium ion has been confirmed in various studies, and in some cases, these ions have been observed spectroscopically or even isolated as stable salts. vu.nl

Beyond the classic Beckmann rearrangement, nitrilium ions derived from oximes can participate in other transformations. For instance, they are implicated as intermediates in reactions like the Ritter reaction, where they are formed from a nitrile and a carbocation. vu.nl The Bischler-Napieralski reaction, which synthesizes 3,4-dihydroisoquinolines, also proceeds through a nitrilium ion intermediate. vu.nlvu.nl

Regioselectivity and Stereochemical Aspects of Rearrangement

The regioselectivity of the Beckmann rearrangement of unsymmetrical ketoximes is determined by the stereochemistry of the oxime. Specifically, the group that is anti (trans) to the hydroxyl group is the one that migrates. chemistrysteps.com For a symmetrical cyclic ketone like cyclopentadecanone, there is only one possible product of the Beckmann rearrangement. However, if the ring were substituted, the position of the substituent relative to the oxime's hydroxyl group would dictate the structure of the resulting lactam.

While cyclopentadecanone itself is symmetrical, studies on substituted cyclic ketones provide insight into the factors governing regioselectivity. The stereochemistry of the oxime can sometimes be interconverted under acidic conditions, potentially leading to a mixture of products if the starting material is not stereochemically pure or if the reaction conditions allow for isomerization. chemistrysteps.com The rate of this isomerization compared to the rate of the rearrangement can influence the final product distribution. scispace.com

Reduction Reactions of the Oxime Functionality

Selective Hydrogenation to Cyclic Amines and Hydroxylamines

The oxime functionality of this compound can be selectively reduced to form either the corresponding cyclic amine (azacyclohexadecane) or the cyclic hydroxylamine (B1172632). smolecule.commdpi.com This transformation is typically achieved through catalytic hydrogenation. tsijournals.com The choice of catalyst and reaction conditions plays a crucial role in determining the final product. mdpi.com

The reduction of oximes to primary amines is a valuable synthetic method. researchgate.net For instance, the use of sodium borohydride (B1222165) in the presence of nano copper and charcoal has been shown to be an effective system for the reduction of various oximes to their corresponding amines in high yields. researchgate.net Other reducing agents like sodium cyanoborohydride in acetic acid have been used for the diastereoselective synthesis of functionalized cyclopentyl hydroxylamines from the corresponding oximes. uc.pt

Interactive Data Table: Reduction of Oximes to Amines and Hydroxylamines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Various aldoximes and ketoximes | NaBH4, nano Cu, charcoal, EtOH, reflux | Corresponding primary amines | High to excellent | researchgate.net |

| (E)-cyclopentanone oximes | NaBH3CN, acetic acid, room temperature | Corresponding hydroxylamines | 75-82% | uc.pt |

| 2-Indanone (B58226) oxime | H2, Pd/C, glacial AcOH, H2SO4 | 2-Aminoindane | 94% | mdpi.com |

| 2-Indanone oxime | H2, 5% Pt/C, glacial AcOH, H2SO4 | 2-Indanone hydroxylamine | 54% | mdpi.com |

Heterogeneous Catalysis for Controlled Reduction (e.g., Pd/C vs. Pt/C)

The choice of heterogeneous catalyst is paramount in controlling the outcome of the reduction of this compound. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are two of the most common and effective catalysts for this purpose, yet they often exhibit different selectivities. mdpi.commasterorganicchemistry.com

Generally, Pd/C is known to be a highly efficient catalyst for a wide range of hydrogenation and reduction reactions. mdpi.com In the context of oxime reduction, Pd/C often promotes the complete reduction to the primary amine. mdpi.com This is because palladium tends to catalyze the hydrogenolysis of the N-O bond first, leading to an imine intermediate which is then rapidly hydrogenated to the amine. mdpi.com

On the other hand, Pt/C can, under certain conditions, favor the formation of the hydroxylamine. mdpi.com This is attributed to platinum catalyzing the reduction of the C=N bond of the protonated oxime to yield the hydroxylamine. mdpi.com Further hydrogenation of the hydroxylamine to the amine often proceeds much more slowly on Pt/C compared to Pd/C. mdpi.com

The differences in catalytic activity and selectivity between Pd/C and Pt/C can be exploited to selectively synthesize either the cyclic amine or the hydroxylamine from this compound. mdpi.com

Influence of Reaction Conditions (pH, Solvents) on Product Selectivity

Reaction conditions, particularly pH and the choice of solvent, have a significant impact on the selectivity of the reduction of this compound.

pH: The pH of the reaction medium can influence the reaction pathway. In acidic conditions, the oxime is protonated, which can alter the mechanism of reduction. mdpi.com For instance, the hydrogenation of 2-indanone oxime in the presence of a mineral acid over a Pt/C catalyst favors the formation of the corresponding hydroxylamine. mdpi.com In neutral or basic conditions, the reduction is more likely to proceed via hydrogenolysis of the N-O bond to form an imine intermediate, which is then reduced to the amine. mdpi.com

Solvents: The solvent can affect the solubility of the reactants and the catalyst, as well as influence the reaction pathway. For example, in the reduction of certain oximes, using a mixture of methanol and water as the solvent has been shown to improve the diastereoselectivity of the reaction. uc.pt The use of green solvents is also an area of increasing interest to minimize the environmental impact of chemical processes. chemrxiv.org

Mechanistic Understanding of N-O and C=N Bond Reduction

The reduction of this compound to either the amine or the hydroxylamine involves the cleavage of the N-O bond and/or the reduction of the C=N double bond. The mechanistic pathway is highly dependent on the catalyst and reaction conditions. mdpi.com

N-O Bond Cleavage: The hydrogenolysis of the N-O bond is a key step in the reduction of oximes to primary amines. This pathway is particularly favored when using palladium catalysts. mdpi.com The reaction is thought to proceed through the formation of an imine intermediate, which is subsequently hydrogenated to the amine. mdpi.com

C=N Bond Reduction: The reduction of the C=N double bond, while leaving the N-O bond intact, leads to the formation of the hydroxylamine. This pathway is often observed with platinum catalysts, especially under acidic conditions where the oxime is protonated. mdpi.com The protonated oxime is believed to be the key intermediate that undergoes hydrogenation of the C=N bond. mdpi.com

A deeper understanding of these mechanistic pathways allows for the rational design of selective reduction processes. By carefully choosing the catalyst and tuning the reaction conditions, it is possible to direct the reaction towards the desired product, be it the cyclic amine or the cyclic hydroxylamine.

Asymmetric Hydrogenation for Chiral Hydroxylamine Synthesis

The synthesis of chiral hydroxylamines represents a significant challenge in organic chemistry due to the labile N-O bond, which is prone to cleavage under many reduction conditions. researchgate.netnih.gov Asymmetric hydrogenation of oximes, including this compound, offers a highly efficient and atom-economical pathway to these valuable compounds, which are important in bioscience and as versatile synthetic intermediates. nih.govorgsyn.orgorgsyn.org

Recent advancements have highlighted the use of earth-abundant nickel catalysts for the asymmetric hydrogenation of oximes. researchgate.netnih.gov These nickel-based systems have demonstrated remarkable efficiency, affording chiral hydroxylamines in high yields (up to 99%) and with excellent enantioselectivity (up to 99% ee). nih.govincatt.nl A key advantage of this methodology is its ability to operate with a high substrate-to-catalyst ratio, making it a more sustainable and environmentally friendly option. researchgate.netnih.gov

The success of these nickel-catalyzed hydrogenations is attributed to a mechanism that avoids the undesired cleavage of the N-O bond. orgsyn.org Computational studies suggest that the reaction proceeds through the in situ formation of a cationic nickel hydride complex. thieme-connect.de The oxime then undergoes migratory insertion into the nickel-hydride bond, a crucial step in the catalytic cycle. thieme-connect.de The presence of an acid is often vital for the dissociation of the hydroxylamine product from the nickel complex, regenerating the active catalyst. thieme-connect.de

Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of Oximes

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Key Features |

|---|---|---|---|---|

| Nickel-bisphosphine complex | Aryl-alkyl oximes | Up to 99 | Up to 99 | High efficiency and enantioselectivity, earth-abundant metal. nih.govincatt.nl |

| Nickel complex with strongly donating diphosphines | Acyclic and cyclic β-amido esters | Not specified | Not specified | Utilizes umpolung hydrogenation conditions. rsc.org |

Supramolecular interactions between the catalyst and the oxime substrate play a pivotal role in achieving high enantioselectivity in these hydrogenation reactions. nih.govincatt.nl Weak interactions, such as C-H/π interactions, between the chiral ligand of the catalyst and the substrate are believed to be crucial. incatt.nl These non-covalent interactions help to pre-organize the substrate in the catalyst's chiral environment, leading to a more ordered transition state and, consequently, a higher degree of stereocontrol. researchgate.net

Computational studies have provided insights into how these weak interactions lower the reaction barriers for the formation of one enantiomer over the other, thereby enhancing the reaction's efficiency and selectivity. nih.gov In some iridium-catalyzed systems, hydrogen bonding between an acid co-catalyst and the protonated oxime substrate has also been shown to improve selectivity. incatt.nl This stabilization through supramolecular interactions is a key strategy for overcoming the challenges associated with the asymmetric hydrogenation of oximes. incatt.nlnih.gov

Reductive Amination and One-Pot Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. youtube.comyoutube.comyoutube.com This transformation typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com One-pot strategies, where all reagents are combined in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency. chemrxiv.orgnih.gov

In the context of this compound, reductive amination provides a route to various substituted amines. One-pot procedures are particularly attractive as they streamline the synthesis by avoiding the isolation of intermediates. chemrxiv.orgnih.gov These methods often employ specific reducing agents, such as sodium cyanoborohydride, which selectively reduce the iminium ion intermediate without affecting the starting carbonyl compound. youtube.com

Hydrolysis of this compound to Corresponding Ketone and Hydroxylamine

The hydrolysis of oximes, including this compound, regenerates the parent ketone and hydroxylamine. smolecule.com This reaction is essentially the reverse of the oxime formation and involves the cleavage of the C=N bond. The hydrolysis is typically catalyzed by acid. scispace.com

The stability of oximes to hydrolysis is generally greater than that of imines. scispace.com This increased stability is attributed to the electronic effect of the hydroxyl group. scispace.com The rate of hydrolysis is dependent on the pH of the medium, with acid catalysis being a common feature. scispace.com The mechanism involves the protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond, leading to a carbinolamine intermediate which then breaks down to the ketone and hydroxylamine. scispace.com

Ring Expansion Reactions Involving this compound

Ring expansion reactions are valuable transformations in organic synthesis, allowing for the construction of larger carbocyclic and heterocyclic frameworks from smaller rings. organic-chemistry.org this compound can serve as a precursor in such reactions, leading to the formation of large-ring systems that can be challenging to synthesize via other methods. chemrxiv.org

A notable example of a ring expansion reaction involving an oxime precursor is the Migrative Reductive Amination (MRA). chemrxiv.orgchemrxiv.org This one-pot method combines three distinct chemical reactions: oxime formation, Beckmann rearrangement, and reduction. chemrxiv.org The process effectively inserts a nitrogen atom into a carbon-carbon bond of the starting ketone. chemrxiv.org

For a large cyclic ketone like cyclopentadecanone, the MRA provides a direct route to the corresponding ring-enlarged cyclic secondary amine, azacyclohexadecane. chemrxiv.org This transformation is particularly significant as it offers a more straightforward synthesis compared to traditional multi-step approaches that require the isolation of intermediates. chemrxiv.org The MRA is typically enabled by the orchestrated action of compatible reagents, such as a zinc(II) salt and a hydrosilane, which act as multitasking agents throughout the reaction sequence. chemrxiv.orgchemrxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-1-Phenylethan-1-one oxime |

| 1-azaspiro[4.4]nonanes |

| 1-azaspiro[4.5]decanes |

| 2-Bornanone |

| 2-Bornanone oxime |

| Acetaldehyde oxime |

| Acetophenone oxime |

| Azacamphor |

| Azacyclohexadecane |

| Benzaldehyde |

| Benzophenone |

| Butanone oxime |

| Camphor |

| Caprolactam |

| Cyclohexanone |

| Cyclohexanone oxime |

| Cyclopentadecane |

| Cyclopentadecanol (B1583702) |

| Cyclopentadecanone |

| This compound |

| Cyclopentanone |

| Di-tert-butyl dicarbonate |

| Dimethylamine |

| Dimethyl sulfide |

| Ethanol (B145695) |

| Ethylamine |

| Formic acid |

| Hexadecanolide |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Indanone |

| Indium |

| Iridium |

| Methane |

| Methanol |

| Methyl tert-butyl ether |

| Nickel |

| Nitric acid |

| Palladium |

| Petroleum ether |

| Piperidine |

| Pyridine (B92270) |

| Pyrrolidine |

| Rhodium |

| Scandium |

| Sodium acetate |

| Sodium cyanoborohydride |

| Sodium hydroxide |

| Sodium methoxide |

| Tetrahydroisoquinoline |

| Tetrahydroquinoline |

| Toluene |

| Trifluoroacetic acid |

| Trimethylsilyldiazomethane |

| Triphenylborane |

Reductive Ring Expansion with Aluminum Hydride Reagents

The reductive ring expansion of ketoximes presents a powerful synthetic route for the formation of cyclic secondary amines, which are significant structural motifs in many biologically active compounds. The reaction involving this compound and other carbocyclic ketoximes has been systematically studied using various aluminum hydride reagents. These studies aim to identify the most effective reductants and optimal reaction conditions to achieve high yields of the corresponding ring-expanded lactams or amines.

Investigations have compared several aluminum reductants, including dichloroaluminum hydride (AlHCl₂), aluminum hydride (AlH₃), lithium aluminum hydride (LiAlH₄), and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). nih.govnih.gov Among these, dichloroaluminum hydride, typically prepared from a 1:3 mixture of LiAlH₄ and aluminum chloride (AlCl₃), has proven to be a superior reagent for promoting the ring expansion of cyclic ketoximes. nih.govresearchgate.net This method efficiently yields the rearranged cyclic secondary amines. For instance, the treatment of various cyclic ketoximes with AlHCl₂ in cyclopentyl methyl ether (CPME) as a solvent results in good to excellent yields of the ring-expanded products. nih.govnih.gov The use of CPME is noted to be more effective than traditional ethereal solvents like diethyl ether (Et₂O), as it can suppress the formation of undesired byproducts. nih.govresearchgate.net

The proposed mechanism for this reductive ring expansion involves an initial reduction of the oxime to a hydroxylamine intermediate. researchgate.netclockss.org This intermediate is then activated by the aluminum reagent, facilitating a rearrangement process that leads to the expanded ring structure. researchgate.net In the case of ketoximes fused to aromatic rings, the rearrangement proceeds regiospecifically due to the preferential migratory aptitude of the aromatic ring. clockss.org For large-ring carbocyclic systems like this compound, the reaction expands the 15-membered ring to a 16-membered cyclic amine, azacyclohexadecane.

The effectiveness of different aluminum-based reducing agents in the ring expansion of a model oxime substrate is summarized below.

Table 1: Comparison of Various Aluminum Reductants for Ring-Expansion of a Model Oxime This table is representative of the general findings for cyclic ketoximes as detailed in the cited research.

| Entry | Reductant | Solvent | Yield of Ring-Expanded Product (%) |

| 1 | AlHCl₂ | CPME | 76 |

| 2 | AlH₃ | Et₂O | 46 |

| 3 | LiAlH₄ | Et₂O | 24 |

| 4 | Red-Al | Et₂O | 15 |

| 5 | LiAlH(OᵗBu)₃ | Et₂O | 11 |

Data sourced from studies on representative cyclic ketoximes. nih.govresearchgate.net

Radical Chemistry and Fragmentation Pathways of Oximes

The N-O bond in oximes is relatively weak and susceptible to fragmentation, making oximes versatile precursors for generating nitrogen-centered iminyl radicals under thermal, photochemical, or transition-metal-catalyzed conditions. nsf.govresearchgate.net These iminyl radicals are highly reactive intermediates that can undergo a variety of subsequent transformations, including intermolecular coupling, cyclization, and fragmentation. researchgate.netd-nb.info

The generation of iminyl radicals from oximes can be achieved through a single-electron transfer (SET) process, which can be either reductive or oxidative depending on the specific oxime derivative and reaction conditions. nsf.gov Photocatalysis, often employing iridium or cerium-based catalysts, has emerged as a mild and efficient method for initiating the N-O bond fragmentation. nsf.gov

In the context of cyclic ketoximes, the photochemical behavior has been investigated to understand the reaction pathways. Specifically, the photolysis of this compound in methanol has been shown to yield the corresponding lactam, a product of a formal Beckmann rearrangement. cdnsciencepub.com A study on the effect of ring size on this photoreaction revealed that large-ring ketoximes, such as this compound, provide good yields of the lactam, which argues against a mechanism involving the formation of a completely free radical that would be expected to close again only to a limited extent. cdnsciencepub.com

Table 2: Effect of Ring Size on the Photochemical Lactam Formation from Cyclic Oximes

| Oxime | Ring Size | Lactam Yield (%) |

| Cyclobutanone oxime | 4 | 2 |

| Cyclopentanone oxime | 5 | 2 |

| Cyclohexanone oxime | 6 | 5 |

| Cycloheptanone oxime | 7 | 11 |

| Cyclooctanone oxime | 8 | 17 |

| Cyclononanone oxime | 9 | 15 |

| Cyclodecanone oxime | 10 | 18 |

| Cyclododecanone oxime | 12 | 26 |

| This compound | 15 | 25 |

Data adapted from Cunningham et al. (1967). cdnsciencepub.com

The results suggest that the photochemical rearrangement may proceed through a more concerted mechanism or via a tight radical pair, possibly involving an intermediate oxazirane which then rearranges. cdnsciencepub.com

More recent research has focused on transition-metal-catalyzed reactions where the initially formed iminyl radical from a cyclic oxime undergoes a subsequent C-C bond fragmentation. nih.gov This pathway is particularly prevalent in strained ring systems like cyclobutanone oximes, where the fragmentation of the iminyl radical intermediate leads to the formation of a distal carbon-centered radical and a nitrile group. nih.gov This strategy has become a powerful method for generating cyano-containing alkyl radicals for further C-C bond-forming reactions. nih.gov While this fragmentation is most efficient for smaller rings, the principle demonstrates a key pathway in the radical chemistry of cyclic oximes.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the properties of Cyclopentadecanone (B167302) Oxime. These theoretical studies offer a powerful complement to experimental data, providing a deeper understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

DFT calculations have been widely used to investigate the electronic properties of Cyclopentadecanone Oxime. researchgate.netdntb.gov.uanih.govmdpi.comnih.gov These studies typically involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various electronic descriptors. A common level of theory employed for these calculations is B3LYP with the 6-31G+ (d,p) basis set. nih.govresearchgate.net The total energy of this compound calculated by the B3LYP method is reported as -718.77081 Hartree. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). nih.gov The energy gap between the HOMO and LUMO is a key parameter that provides insights into the molecule's stability; a larger gap generally indicates higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO-LUMO energy gap has been calculated, and it is suggested that the presence of both positive and negative active binding sites may facilitate good interactions with proteins in biological systems. researchgate.net Theoretical calculations have determined that this compound possesses the highest hardness value (η = 3.16210 eV) among a set of studied compounds, indicating it is the hardest and thus most stable molecule in that group. mdpi.com

| Parameter | Value (eV) |

|---|---|

| Hardness (η) | 3.16210 |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MESP map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

In the MESP map of this compound, the negative potential is primarily localized around the oxygen atom (O15) of the oxime group, indicating it as a likely site for electrophilic interaction. mdpi.com Conversely, positive potential is observed on the hydrogen atom (H16) bonded to the oxygen, suggesting its susceptibility to nucleophilic attack. nih.govmdpi.com This distribution of positive and negative active binding sites is a key feature of the molecule. researchgate.netdntb.gov.uanih.govnih.gov The MESP calculations are typically performed at the B3LYP/6-31G+ (d,p) level of theory. mdpi.com

Mulliken and Natural Bond Orbital (NBO) charge analyses are computational methods used to determine the partial atomic charges within a molecule, providing further insight into its electronic structure and reactivity. researchgate.net These analyses have been performed for this compound using the B3LYP method with the 6-31G+ (d,p) basis set. researchgate.net

The results indicate that the oxygen atom (O15) of the oxime group carries the highest negative Mulliken charge of -0.638 a.u. nih.gov The hydrogen atom (H16) attached to this oxygen has the highest positive Mulliken charge of 0.428 a.u. nih.gov The NBO charge analysis is in excellent agreement with the Mulliken charge values for the same atoms, reinforcing the understanding of the charge distribution within the molecule. nih.gov

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O15 | -0.638 |

| H16 | 0.428 |

Vibrational Spectroscopy Calculations (e.g., IR, Raman)

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are essential for the identification and characterization of functional groups within a molecule. These calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental data.

For this compound, the C=N stretching vibration is a key characteristic. Theoretical calculations have computed this stretching vibration to be at 1759 cm⁻¹. mdpi.com It is a common practice to scale the calculated vibrational frequencies by a suitable factor (e.g., 0.964) to achieve better agreement with experimental frequencies. nih.gov

Conformational Analysis and Energy Landscapes

While specific detailed studies on the conformational analysis and energy landscapes of this compound are not extensively detailed in the provided search results, the optimized geometric structure has been calculated using DFT methods. mdpi.com Docking studies on related compounds suggest that the conformation of this compound allows for interactions with biological targets like monoamine oxidase and serotonin (B10506) receptors.

Theoretical Prediction of Stable Conformations in Macrocycles

The conformational flexibility of macrocycles like this compound means they can exist in numerous spatial arrangements (conformers) with subtle energy differences. Computational chemistry provides essential tools to predict and analyze these stable conformations.

Studies on similar large-ring molecules, such as trans-cyclodecene (B1599413), reveal the complexity of their conformational space. Low-temperature 13C NMR spectra of trans-cyclodecene showed evidence of five distinct conformations, with relative populations ranging from as low as 3.0% to as high as 37.6%. The free energy difference between the most and least stable conformer was found to be a mere 0.59 kcal/mol, highlighting the need for precise computational methods to distinguish between them. researchgate.net For this compound, a similar ensemble of low-energy conformations is expected, influencing its physical properties and reactivity.

Density Functional Theory (DFT) is a powerful method for investigating such systems. For instance, a DFT study on banister-type macrocycles containing oxime ether units successfully determined how structural components influence rotational energy barriers, with results that aligned well with experimental data. frontiersin.orgnih.gov A similar DFT approach applied to this compound would involve systematically exploring the potential energy surface to locate all energy minima, which correspond to stable conformers. A study on a related compound, 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione 3-[O-(trimethylsilyl)oxime], utilized conformational analysis to identify its stable configuration before proceeding with further reactivity analysis. nih.gov

The table below outlines common computational methods used for predicting stable macrocyclic conformations.

| Computational Method | Description | Typical Application |

| Molecular Mechanics (MM) | Uses classical physics principles (force fields) to calculate the energy of a molecule. It is computationally fast and suitable for initial screening of many possible conformations. | Initial conformational search to identify a broad range of potential low-energy structures. |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. It offers a good balance of accuracy and computational cost. | Optimization and energy calculation of conformations pre-screened by MM methods to obtain more accurate structures and relative energies. nih.gov |

| Ab Initio Methods | A class of quantum chemistry methods based on first principles, without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) offer high accuracy but are computationally expensive. | High-accuracy single-point energy calculations for a few of the most stable conformers identified by DFT to refine their energy ranking. |

| Conformational Search Algorithms | Systematic or stochastic methods (e.g., Monte Carlo, Molecular Dynamics) used in conjunction with MM or DFT to explore the conformational space and identify low-energy structures. | Exploring the vast number of possible ring puckers and side-chain orientations in flexible macrocycles like this compound. |

Analysis of Intramolecular Interactions and Ring Flexibility

The shape and flexibility of the this compound ring are governed by a delicate balance of intramolecular interactions. These non-covalent forces, though individually weak, collectively dictate the molecule's preferred conformations.

Key interactions include:

Hydrogen Bonds: The oxime group (-NOH) can act as both a hydrogen bond donor (the H) and acceptor (the N or O). Intramolecular hydrogen bonding, where the oxime proton interacts with another part of the macrocycle, can significantly stabilize certain conformations, creating a more compact structure. Studies on the antibiotic roxithromycin, which features a large macrocycle with an oxime sidechain, demonstrated that two intramolecular hydrogen bonds help orient the sidechain over the macrocyclic core, effectively shielding the molecule's polar groups. diva-portal.org

Van der Waals Forces: These are weak, short-range interactions that occur between all atoms. In a large, flexible ring, the cumulative effect of these forces helps to define the most sterically favorable, low-energy conformations.

Computational studies on other macrocycles have shown that dynamic non-covalent interactions are crucial for conformational stability. diva-portal.org The flexibility of the macrocycle allows it to adapt its shape in response to its environment. For example, a computational analysis of macrocyclic drugs revealed that their flexibility leads to significant differences in size and polarity between environments like water (mimicking plasma) and a nonpolar solvent (mimicking a cell membrane). diva-portal.org This adaptability is also central to how such molecules interact with biological targets.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a critical tool for mapping the intricate pathways of chemical reactions, such as the Beckmann rearrangement and reductive ring expansions, which are characteristic of oximes.

Computational Elucidation of Beckmann Rearrangement Pathways

The Beckmann rearrangement transforms an oxime into an amide, and for a cyclic oxime like this compound, this results in a lactam, a cyclic amide. wikipedia.orgbyjus.com The reaction is typically acid-catalyzed and proceeds through a series of well-defined steps. chemtube3d.com

Theoretical studies have provided deep insight into this mechanism. A computational analysis of acetone (B3395972) oxime rearrangement showed that the process involves a concerted reaction where the migrating group moves to the nitrogen as the hydroxyl group leaves. wikipedia.org The transition state for this key step is stabilized by solvent molecules. wikipedia.org For this compound, the migrating group is an alkyl chain segment, and the key step involves the migration of the carbon atom that is anti (opposite) to the oxime's -OH group.

Steps in the Beckmann Rearrangement (Computational View):

Protonation: The reaction begins with the protonation of the oxime's hydroxyl group by an acid catalyst, turning it into a good leaving group (-OH2+). masterorganicchemistry.com

Migration/Leaving Group Departure: A concerted step occurs where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen, breaking the C-C bond and forming a new C-N bond, while simultaneously expelling a water molecule. masterorganicchemistry.com This leads to the formation of a nitrilium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion. masterorganicchemistry.com

Deprotonation and Tautomerization: A final deprotonation and tautomerization yield the stable lactam product. byjus.com

Computational methods, particularly DFT, are used to calculate the energy of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov This allows for the determination of activation energies, which control the reaction rate. Studies on the Beckmann rearrangement of other cyclic oximes over solid acid catalysts have used DFT to show that the effective reaction barriers can be calculated, predicting reaction rates that are orders of magnitude different depending on the specific catalytic site. researchgate.net

Theoretical Studies of Reductive Ring Expansion

Beyond the Beckmann rearrangement, oximes can undergo other transformations. Reductive ring expansion, often mediated by reagents like diisobutylaluminum hydride (DIBALH), offers an alternative pathway to nitrogen-containing heterocycles. nih.govresearchgate.net

A systematic investigation combining synthesis and DFT calculations explored the reductive ring expansion of various cyclic ketoximes. nih.govsigmaaldrich.com The computational results revealed that the reaction proceeds through a stepwise mechanism involving a three-centered transition state. nih.govsigmaaldrich.com The potential energy curve calculated along the intrinsic reaction coordinate (IRC) showed two distinct transition states (saddle points) and a partial phenonium cation intermediate. nih.gov These theoretical findings were crucial in explaining the regioselectivity of the reaction, where the more electron-rich group preferentially migrates to yield the secondary amine product. nih.govsigmaaldrich.com Such computational approaches are directly applicable to modeling the reductive ring expansion of this compound.

| Reaction | Key Reagent | Product Type | Computational Focus |

| Beckmann Rearrangement | Acid (e.g., H₂SO₄) | Lactam | Modeling the transition state of the anti-periplanar alkyl migration. wikipedia.org |

| Reductive Ring Expansion | DIBALH | Cyclic Amine | Characterizing the stepwise mechanism, intermediates, and transition states (TS1, TS2). nih.govsigmaaldrich.com |

Molecular Docking Simulations for Ligand-Receptor Interactions

While this compound is primarily a synthetic intermediate, its macrocyclic structure is shared by many biologically active molecules, including musk odorants. pnas.orgresearchgate.net Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a receptor, such as a protein. nih.govnih.gov This method is crucial for understanding structure-activity relationships and for designing new drugs and functional molecules. nih.govoptibrium.com

Docking simulations of musk compounds with human olfactory receptors (ORs), specifically OR5AN1 and OR1A1, have provided detailed insights into the molecular basis of smell. pnas.orgresearchgate.net These studies revealed that macrocyclic musks bind within a pocket surrounded by hydrophobic and aromatic amino acid residues. pnas.org A key interaction identified was a hydrogen bond between the ligand and a specific tyrosine residue (Tyr260 in OR5AN1). pnas.orgresearchgate.net Further, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been used to refine these interactions, showing how the binding pocket shrinks around the ligand. pnas.org

The large size and flexibility of macrocycles make docking computationally challenging. nih.govoptibrium.com Standard docking software can struggle with the vast conformational space of these molecules. nih.gov To address this, specialized protocols are often employed, such as generating an extensive library of possible conformers beforehand and then docking them rigidly, which has been shown to significantly improve the success rate of predicting the correct binding mode. nih.gov

A study on various musk compounds, including macrocyclic ketones, nitromusks, and fluorinated musks, used docking to calculate their binding energies to olfactory receptors. pnas.org The results helped explain why some compounds bind more favorably than others. pnas.org For instance, the binding energy of musk ketone was found to be more favorable than that of musk tibetene by -2.6 kcal/mol. pnas.org Although this compound itself has not been the subject of extensive docking studies, its structural similarity to macrocyclic musks suggests it could interact with olfactory receptors in a similar fashion, likely involving hydrogen bonding via its oxime group and hydrophobic interactions from its hydrocarbon ring. nih.govmdpi.com

| Receptor | Key Interacting Residues | Type of Interaction | Relevant Ligand Class |

| Human Olfactory Receptor OR5AN1 | Tyr260, Phe105, Phe195, Phe207 | Hydrogen Bonding, Hydrophobic/Aromatic | Macrocyclic Musks, Nitromusks pnas.orgresearchgate.net |

| Human Olfactory Receptor OR1A1 | Tyr258 | Hydrogen Bonding | Nitromusks pnas.orgresearchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Not specified | Not specified | Macrocyclic metal complexes researchgate.net |

| Monoamine Oxidase (MAO) | Not specified | Not specified | Oxime derivatives nih.gov |

Applications in Advanced Materials Science

Development of Functional Materials Utilizing Cyclopentadecanone (B167302) Oxime

The development of new functional materials is a cornerstone of modern materials science, with applications ranging from electronics to healthcare. aprcomposites.com.ausolubilityofthings.comspectrum-instrumentation.com Cyclopentadecanone oxime is considered a candidate for the creation of such materials. smolecule.com Its bifunctional nature—a large hydrophobic macrocycle and a hydrophilic, reactive oxime group—provides a molecular scaffold that can be tailored for specific purposes.

The oxime group itself is a versatile chemical entity. It can participate in various chemical transformations, including the Beckmann rearrangement to form lactams, which are precursors to polymers like Nylon-6. smolecule.com Furthermore, the oxime group can act as a ligand, forming coordination complexes with various metal ions such as copper, nickel, and cobalt. smolecule.com This ability to coordinate with metals could be harnessed to create metal-organic frameworks (MOFs) or other hybrid materials with catalytic, magnetic, or optical properties. The long aliphatic chain contributes to solubility in organic media and can drive ordering through van der Waals interactions.

Influence on Self-Assembly Properties and Molecular Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, a process fundamental to the creation of complex, functional materials. rsc.orgresearchgate.neticn2.cat The molecular architecture of this compound, featuring a large nonpolar ring and a polar oxime head, makes it an amphiphilic-like molecule, which is a key characteristic for driving self-assembly processes. smolecule.com

The interplay between the hydrophobic 15-membered ring and the hydrophilic oxime group, capable of forming hydrogen bonds, is expected to direct the formation of ordered supramolecular structures. In different solvent environments, these molecules could theoretically assemble into various forms, such as micelles, vesicles, or layered structures. The specific nature of these assemblies would be influenced by factors like concentration, temperature, and the presence of other interacting species. While the potential for self-assembly is recognized, detailed experimental studies on the specific self-assembly motifs of this compound are not extensively documented in publicly available research.

Incorporation into Supramolecular Structures

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. icn2.catnso-journal.org The properties of this compound suggest its potential as a building block for various supramolecular architectures.

Liquid Crystals

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. nist.gov Materials that form liquid crystals, known as mesogens, often possess a combination of rigid and flexible molecular parts. While this compound itself is not a classical mesogen, its derivatives could be designed to exhibit liquid crystalline behavior. For instance, attaching rigid aromatic units to the oxime group could introduce the necessary anisotropy for the formation of liquid crystal phases. The long aliphatic chain would act as a flexible tail, a common feature in liquid crystal molecules. Patents related to fragrance and other applications sometimes list cyclopentadecanone as a potential ketone precursor for derivatives, but specific research detailing the synthesis and characterization of liquid crystals from its oxime is limited. googleapis.comgoogle.com

Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. nih.govrsc.orgethz.chmdpi.com The creation of SAMs requires a head group that has a strong affinity for the substrate, an alkyl chain, and a terminal functional group. This compound and its derivatives have the structural elements that could allow for the formation of SAMs. The oxime or a modified functional group could anchor to a substrate, while the macrocyclic rings could, in theory, pack into an ordered layer. Such SAMs could be used to modify the surface properties of materials, for example, to control wetting, adhesion, or to serve as a template for further chemical reactions. However, specific studies detailing the fabrication and properties of SAMs from this compound are not readily found in scientific literature.

Potential in Organic Electronics and Sensor Technologies

The unique electronic and chemical properties of the oxime functional group have led to its exploration in organic electronics and sensor technologies. nih.govelectrochem.orgoaepublish.comnasa.govescholarship.org

The oxime group can participate in redox reactions and can be sensitive to its chemical environment, making it a candidate for use in chemical sensors. nih.govelectrochem.org For instance, the interaction of an analyte with the oxime could lead to a change in an electrical or optical signal. Computational studies have suggested that this compound possesses defined positive and negative active binding sites, which is a promising characteristic for sensor development. researchgate.net

In the realm of organic electronics, materials with tunable electronic properties are essential. oaepublish.comescholarship.org The π-system of the C=N bond in the oxime group and the potential for creating extended conjugated systems through derivatization could make this compound a building block for organic semiconductors. These materials could find applications in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Despite this theoretical potential, the practical application and performance of this compound in electronic devices have yet to be demonstrated in detailed research studies.

Coordination Chemistry of Cyclopentadecanone Oxime

Ligand Properties and Chelation Characteristics

Cyclopentadecanone (B167302) Oxime (C₁₅H₂₉NO) is a macrocyclic ketoxime that possesses two potential donor atoms for coordination with metal ions: the nitrogen atom of the oxime group and the oxygen atom of the hydroxyl group. This dual-donor capability allows it to act as a chelating ligand, forming stable ring structures with a central metal ion. The large macrocyclic ring can influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique coordination geometries and reactivity.

The chelation is facilitated by the formation of a stable five- or six-membered ring involving the metal center and the N-O moiety of the oxime. The coordination can occur through the nitrogen atom, the oxygen atom, or in a bridging fashion, leading to the formation of mononuclear or polynuclear complexes. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Table 1: General Ligand Properties of Cyclopentadecanone Oxime

| Property | Description |

| Classification | Macrocyclic Ketoxime |

| Key Functional Group | Oxime (-C=N-OH) |

| Potential Donor Atoms | Nitrogen, Oxygen |

| Chelation Capability | Bidentate (N, O) |

| Potential Coordination Modes | Monodentate (N or O), Bidentate Chelating, Bridging |

Complexation with Metal Ions (e.g., Copper, Nickel, Cobalt)

This compound has been shown to form stable complexes with a variety of transition metal ions, including copper(II), nickel(II), and cobalt(II). The interaction between the ligand and the metal ion is typically a Lewis acid-base reaction, where the metal ion acts as the Lewis acid and the donor atoms of the oxime act as the Lewis base.

Copper (Cu) : Copper(II) complexes of oximes are well-documented. In the case of this compound, the formation of copper complexes is anticipated to involve the deprotonation of the oxime's hydroxyl group, leading to an oximato ligand that coordinates to the copper center through both the nitrogen and oxygen atoms. This results in the formation of a stable chelate ring. The geometry of the resulting copper complex can vary, with square planar and distorted octahedral being common for Cu(II) ions.

Nickel (Ni) : Nickel(II) ions readily form complexes with oxime-containing ligands. The coordination with this compound is expected to yield complexes where the nickel ion is in a square planar or octahedral coordination environment. The magnetic properties of these complexes are of particular interest, as they can be either diamagnetic (square planar) or paramagnetic (octahedral).

Cobalt (Co) : Cobalt(II) and cobalt(III) complexes with oxime ligands have been extensively studied, particularly in the context of vitamin B12 analogues. The complexation of cobalt with this compound can lead to the formation of both Co(II) and Co(III) complexes, often depending on the reaction conditions and the presence of an oxidizing agent. These complexes can exhibit various coordination numbers and geometries.

Synthesis and Structural Characterization of Metal-Oxime Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent. The reaction is often carried out at elevated temperatures to facilitate complex formation. The choice of solvent can influence the solubility of the reactants and the crystallinity of the product.

General Synthetic Approach: A general method for the synthesis of these complexes involves dissolving the metal salt and this compound in a solvent such as ethanol (B145695) or methanol (B129727). The mixture is then refluxed for a specific period, after which the complex precipitates out of the solution upon cooling or solvent evaporation.

The structural characterization of these complexes is crucial for understanding their properties and potential applications. A variety of analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the oxime ligand to the metal ion. Changes in the vibrational frequencies of the C=N and N-O bonds upon complexation provide evidence of coordination. The disappearance or shift of the O-H stretching vibration can indicate deprotonation and coordination of the oximato oxygen.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Ni(II) and Co(III) complexes), NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

While specific crystal structures for this compound complexes are not widely reported in the literature, data from related macrocyclic oxime complexes suggest that the coordination geometries are diverse and dependent on the metal ion.

Table 2: Expected Structural Features of Metal-Cyclopentadecanone Oxime Complexes

| Metal Ion | Expected Geometry | Expected Magnetic Properties |

| Cu(II) | Square Planar, Distorted Octahedral | Paramagnetic |

| Ni(II) | Square Planar, Octahedral | Diamagnetic or Paramagnetic |

| Co(II)/(III) | Tetrahedral, Square Planar, Octahedral | Paramagnetic (Co(II)), Diamagnetic (Co(III)) |

Exploration of Catalytic and Material Science Applications of Metal-Oxime Complexes

While the direct applications of this compound metal complexes are still an emerging area of research, the broader class of metal-oxime complexes has shown significant promise in various fields.

Catalysis: Metal-oxime complexes have been investigated as catalysts in a range of organic transformations. For instance, palladium-oxime complexes have been used as efficient catalysts in cross-coupling reactions. The specific steric and electronic environment provided by the this compound ligand could potentially lead to novel catalytic activities for its metal complexes. Areas of potential catalytic application include oxidation reactions, reduction reactions, and carbon-carbon bond-forming reactions.

Material Science: The incorporation of metal ions into organic ligands is a well-established strategy for the development of new materials with interesting magnetic, optical, or structural properties. Metal-organic frameworks (MOFs) and coordination polymers are examples of such materials. The large, flexible macrocyclic ring of this compound makes it a potential building block for the construction of porous coordination polymers. These materials could have applications in gas storage, separation, and sensing. Furthermore, the self-assembly of these macrocyclic complexes could lead to the formation of supramolecular structures with unique properties.

Table 3: Potential Applications of Metal-Cyclopentadecanone Oxime Complexes

| Field | Potential Application | Rationale |

| Catalysis | Homogeneous or heterogeneous catalysts for organic synthesis. | Tunable electronic and steric properties of the metal center. |

| Material Science | Building blocks for Metal-Organic Frameworks (MOFs) and coordination polymers. | Porous materials for gas storage, separation, or sensing. |

| Supramolecular assemblies. | Formation of ordered structures with novel optical or magnetic properties. |

Catalysis Science Involving Cyclopentadecanone Oxime

Oxime as a Substrate in Catalytic Transformations

Cyclopentadecanone (B167302) oxime, like other oximes derived from cyclic ketones, serves as a crucial substrate in catalytic rearrangements, most notably the Beckmann rearrangement. This acid-catalyzed reaction transforms the oxime into a corresponding lactam, a cyclic amide. wikipedia.orglibretexts.org In the case of cyclopentadecanone oxime, the product is a 16-membered ring lactam, which is a valuable monomer in the synthesis of polymers and other macrocyclic compounds.

The Beckmann rearrangement is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid, which facilitate the conversion of the oxime's hydroxyl group into a good leaving group. wikipedia.org The mechanism involves the protonation of the oxime hydroxyl, followed by a concerted migration of the alkyl group anti-periplanar to the N-O bond, displacing a molecule of water and forming a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final lactam product. organic-chemistry.org

Research has also explored the use of heterogeneous catalysts to facilitate this transformation under milder conditions. For instance, studies on the smaller analog, cyclopentanone (B42830) oxime, have shown that decationated zeolites can effectively catalyze the Beckmann rearrangement in a flow system. rsc.org The Brønsted acidity of these catalysts is crucial for the conversion of the oxime into the lactam. rsc.org Such catalytic systems offer advantages in terms of catalyst separation and reusability, which are important for industrial applications. While specific studies on this compound with these particular zeolites are less common, the principles are broadly applicable to the rearrangement of large-ring cyclic ketoximes.

The primary catalytic transformation for this compound is summarized below:

Reaction: this compound → 16-Hexadecanolactam Catalyst Type: Acid (Homogeneous or Heterogeneous) Key Application: Monomer for polymer synthesis

Catalytic Formation of Oximes

The synthesis of this compound from its parent ketone, cyclopentadecanone, and hydroxylamine (B1172632) is a condensation reaction that can be significantly accelerated through catalysis. arpgweb.com The reaction rate is often slow at neutral pH, necessitating the use of catalysts to achieve efficient conversion under mild conditions. acs.orgnih.gov

The formation of the oxime bond, often termed oxime ligation, can be effectively catalyzed by nucleophilic catalysts. nih.gov Aniline (B41778) is a classic example of such a catalyst. nih.govresearchgate.net The catalysis proceeds through a nucleophilic pathway where the catalyst, like aniline, first reacts with the carbonyl group of the ketone (cyclopentadecanone) to form a highly reactive protonated Schiff base or iminium ion intermediate. This intermediate is more electrophilic than the original ketone, making it more susceptible to attack by the hydroxylamine. The subsequent reaction with hydroxylamine is rapid and leads to the formation of the oxime product, with the aniline catalyst being regenerated in the process. nih.gov This type of catalysis is particularly valuable in bioconjugation chemistry, where reactions need to be performed under physiological conditions (neutral pH). nih.gov

While aniline is an effective catalyst, research has shown that its efficacy can be significantly enhanced by introducing specific substituents on the aromatic ring. acs.org Substituted anilines bearing electron-donating groups have been found to be superior catalysts for oxime formation, especially at neutral pH. acs.org One of the most potent catalysts identified is p-phenylenediamine (B122844). acs.orgresearchgate.net Studies have demonstrated that p-phenylenediamine can increase the rate of oxime ligation by over 100-fold compared to the uncatalyzed reaction at pH 7. acs.org Other effective catalysts include meta-phenylenediamine and various anthranilic acid derivatives. acs.orgnih.gov The increased reactivity of these diamine catalysts is attributed to their enhanced ability to facilitate the key proton transfer steps in the reaction mechanism and the higher nucleophilicity of the second amino group. nih.gov

The table below compares the catalytic efficiency of different aniline derivatives in a model oxime ligation reaction.

| Catalyst | Relative Rate Enhancement (vs. Uncatalyzed at pH 7) | Optimal pH Range | Key Characteristics |

|---|---|---|---|

| None | 1x | 4-5 (Acidic) | Very slow reaction at neutral pH. |

| Aniline | ~6x - 19x | 4-7 | Classic nucleophilic catalyst, moderately effective at neutral pH. acs.orgnih.gov |

| p-Phenylenediamine | ~120x | 4-7 | Highly effective at neutral pH, even at low millimolar concentrations. acs.orgresearchgate.net |

| m-Phenylenediamine | High | ~7 | Shows greater activity relative to aniline, particularly at higher concentrations. nih.govresearchgate.net |